9,11-Tetradecadien-1-ol, (Z,E)-
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Overview
Description
9Z,11E-Tetradecadien-1-ol is a long-chain fatty alcohol.
Scientific Research Applications
Pheromone Synthesis and Pest Control
- Improved Synthesis for Moth Pheromones: The compound has been used in the synthesis of pheromones for various moths, such as the avocado seed moth, Stenoma catenifer. This synthesis involves coupling a vinyl iodide precursor with 1-buten-3-yne using palladium catalysis, offering a more efficient method for producing these pheromones (Zou & Millar, 2010).
- Pheromone Identification and Synthesis in Agricultural Pests: The compound's isomers have been identified and synthesized for use in understanding and potentially controlling pests like the sugar cane borer, Diatraea saccharalis (Santangelo et al., 2002).
Insect Communication and Behavioral Studies
- Mimicking Insect Communication: A study demonstrated the use of (Z,E)-9,11-tetradecadienyl acetate in a microfluidic system to mimic the final step of pheromone biosynthesis in moths like Spodoptera littoralis. This artificial gland system was used to produce and release pheromones, facilitating research in insect behavior and communication (Muñoz et al., 2012).
- Study of Pheromone Components in Moths: Research has been conducted to identify major sex pheromone components in various moth species, such as the eastern blackheaded budworm, Acleris variana. Understanding these components can help in the development of pest control strategies (Gries et al., 2005).
Properties
Molecular Formula |
C14H26O |
---|---|
Molecular Weight |
210.36 g/mol |
IUPAC Name |
(9Z,11E)-tetradeca-9,11-dien-1-ol |
InChI |
InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h3-6,15H,2,7-14H2,1H3/b4-3+,6-5- |
InChI Key |
ZKCFLTTYWFSLDK-ICWBMWKASA-N |
Isomeric SMILES |
CC/C=C/C=C\CCCCCCCCO |
SMILES |
CCC=CC=CCCCCCCCCO |
Canonical SMILES |
CCC=CC=CCCCCCCCCO |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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